2,2'-Methylenebis{6-[(furan-2-yl)methylidene]cyclohexan-1-one}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methylenebis{6-[(furan-2-yl)methylidene]cyclohexan-1-one} is a complex organic compound characterized by its unique structure, which includes two furan rings attached to a cyclohexanone core via methylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis{6-[(furan-2-yl)methylidene]cyclohexan-1-one} typically involves the condensation of furan-2-carbaldehyde with cyclohexanone in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further condensation to yield the final product. Common bases used in this reaction include sodium hydroxide and potassium hydroxide, and the reaction is usually carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis{6-[(furan-2-yl)methylidene]cyclohexan-1-one} can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methylene bridges can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furanones and related compounds.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted methylene derivatives.
Scientific Research Applications
2,2’-Methylenebis{6-[(furan-2-yl)methylidene]cyclohexan-1-one} has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,2’-Methylenebis{6-[(furan-2-yl)methylidene]cyclohexan-1-one} involves its interaction with specific molecular targets. The furan rings can participate in π-π interactions with aromatic residues in proteins, while the cyclohexanone core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebisfuran: Similar structure but lacks the cyclohexanone core.
2,2’-Difurylmethane: Contains two furan rings connected by a methylene bridge but without additional functional groups.
2,6-Bis(furan-2-ylmethylene)cyclohexanone: Similar structure but with different substitution patterns on the cyclohexanone ring.
Uniqueness
2,2’-Methylenebis{6-[(furan-2-yl)methylidene]cyclohexan-1-one} is unique due to its combination of furan rings and a cyclohexanone core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
71571-25-0 |
---|---|
Molecular Formula |
C23H24O4 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(furan-2-ylmethylidene)-6-[[3-(furan-2-ylmethylidene)-2-oxocyclohexyl]methyl]cyclohexan-1-one |
InChI |
InChI=1S/C23H24O4/c24-22-16(5-1-7-18(22)14-20-9-3-11-26-20)13-17-6-2-8-19(23(17)25)15-21-10-4-12-27-21/h3-4,9-12,14-17H,1-2,5-8,13H2 |
InChI Key |
VTYDWYOHEXDPMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C(=CC2=CC=CO2)C1)CC3CCCC(=CC4=CC=CO4)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.